1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene
Description
Properties
IUPAC Name |
1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPBTWCGJEGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OCCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and etherification of a benzene derivative. The general synthetic route involves:
Chlorination: The addition of a chlorine atom to the ethoxy group using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Etherification: The formation of the ether linkage by reacting the chlorinated intermediate with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Amines, ethers, thiols.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene exhibit significant anticancer properties. A study evaluated a series of halogenated phenolic compounds for their cytotoxic effects against cancer cell lines. It was found that the presence of bromine and methoxy groups enhances their activity by increasing lipophilicity and altering cellular uptake mechanisms .
Dopamine Receptor Agonism
The compound's potential as a dopamine receptor agonist has been investigated. In high-throughput screening assays, derivatives of similar structures showed selective activation of the D3 dopamine receptor, suggesting possible applications in treating neurological disorders such as Parkinson's disease .
Materials Science Applications
Fluorescent Dyes
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene can be utilized in the synthesis of fluorescent dyes. Its ability to form π-conjugated systems makes it suitable for incorporation into dye molecules used in biological imaging and diagnostics. The structural modifications can lead to enhanced fluorescence properties, making these compounds valuable in research and clinical settings .
Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers synthesized from such halogenated compounds exhibit improved performance in various applications, including coatings and adhesives .
Environmental Studies
Pesticide Development
Due to its halogenated structure, 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene can serve as a precursor in the synthesis of novel pesticides. Studies have demonstrated that compounds with similar functionalities can effectively target pest species while minimizing environmental impact through selective toxicity mechanisms .
Chemical Risk Assessment
The compound has been included in chemical risk assessments due to its potential environmental persistence and bioaccumulation. Regulatory bodies have evaluated its impact on ecosystems, leading to recommendations for safe handling and usage practices in industrial applications .
Data Tables
Case Studies
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene and tested their cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to an increase in potency against breast cancer cells, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Development of Fluorescent Probes
A team at a leading university explored the use of halogenated phenolic compounds as fluorescent probes for live-cell imaging. They reported that incorporating 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene into their dye formulations resulted in significant improvements in brightness and photostability compared to traditional dyes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ primarily in the substituents attached to the benzene ring. Below is a comparative analysis of its chemical relatives:
Environmental and Stability Considerations
- Persistence: The chloroethoxy and bromine groups in the target compound may lead to environmental accumulation, akin to bis(2-chloroethoxy)ethanol, a contaminant detected in groundwater .
- Degradation Pathways : Ethylhexyloxy and difluoromethoxy substituents alter degradation kinetics. Ethylhexyl’s hydrophobicity reduces water solubility, while fluorine’s stability may hinder microbial breakdown .
Biological Activity
1,4-Dibromo-2-(2-chloroethoxy)-5-methoxybenzene is an organic compound notable for its complex structure and potential biological activities. This compound, characterized by the presence of two bromine atoms, a chlorinated ethoxy group, and a methoxy group, is part of a broader class of brominated aromatic compounds. Research into its biological activity has revealed promising applications in pharmaceuticals, particularly in antimicrobial, antifungal, and anticancer contexts.
The biological activity of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene is primarily attributed to its ability to interact with various biological molecules. The bromine and chlorinated groups enhance its reactivity and affinity for cellular targets. These interactions can lead to significant biological effects, including cytotoxicity against cancer cell lines.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit the following biological activities:
- Antimicrobial Activity : The presence of halogen substituents may enhance the compound's ability to disrupt microbial cell membranes.
- Antifungal Properties : Studies have shown that brominated compounds can inhibit fungal growth by interfering with cellular processes.
- Anticancer Effects : Cytotoxic effects against various cancer cell lines have been documented, suggesting potential use in cancer therapy.
Anticancer Activity
A study conducted by researchers focused on the cytotoxic effects of 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene on several cancer cell lines. The findings indicated that the compound exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating a concentration-dependent effect on cell viability.
Antimicrobial Studies
In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated that 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a potential antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Bromo-3-chloro-5-methoxybenzene | Contains one bromine and one chlorine atom | Simpler structure | Moderate antimicrobial activity |
| 1,3-Dibromo-5-methoxybenzene | Contains two bromine atoms | Lacks chloromethoxy group | High cytotoxicity against cancer cells |
| 2-Bromo-4-chloroanisole | Contains one bromine and one chlorine atom | Different positioning of substituents | Limited antifungal properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) and bromination. For example, α-bromosuccinimide (NBS) in the presence of benzoyl peroxide under reflux conditions facilitates selective bromination of aromatic rings . A key intermediate, 2-(2-acetoxyethoxy)-p-xylene, undergoes bromination to introduce dibromo groups. Optimizing stoichiometry (e.g., molar ratios of brominating agents) and reaction time is critical; incomplete bromination may result in mixed products (e.g., mono-/di-bromo derivatives), requiring purification via recrystallization (cyclohexane or butyl chloride) . Gas chromatography (GC) or HPLC should monitor reaction progress .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), chloroethoxy (-OCH₂CH₂Cl, δ ~4.3–4.5 ppm), and aromatic protons (split patterns due to bromine’s electronegativity) .
- ¹³C NMR : Confirm bromine substitution via deshielded aromatic carbons (C-Br: δ ~110–130 ppm) .
- IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-O (methoxy: ~1250 cm⁻¹; ether: ~1100 cm⁻¹) .
Contradictions in data (e.g., unexpected splitting) may arise from impurities or regiochemical heterogeneity; repeated recrystallization or column chromatography is advised .
Q. What safety protocols are critical when handling halogenated aryl ethers like this compound?
- Methodological Answer :
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .
- Environmental Hazard : Halogenated aromatics may persist in ecosystems; avoid aqueous discharge. Use closed-system purification to minimize waste .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., para vs. ortho substitution) affect the synthesis of this compound?
- Methodological Answer : Steric and electronic factors dictate substitution patterns. The methoxy group (-OCH₃) is ortho/para-directing, but bromine’s electronegativity deactivates the ring, favoring para positions. Computational modeling (e.g., DFT calculations) predicts charge distribution and reactive sites . Experimental validation involves synthesizing intermediates (e.g., mono-brominated derivatives) and comparing GC-MS profiles to theoretical predictions .
Q. What strategies resolve contradictory data in reaction kinetics or product distribution?
- Methodological Answer :
- Case Study : If bromination yields inconsistent di-bromo/mono-bromo ratios, vary temperature (25°C vs. reflux) and initiators (e.g., AIBN vs. benzoyl peroxide) to assess radical stability .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., reagent purity, solvent polarity) .
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 1,4-dimethoxybenzene derivatives) to identify systematic errors .
Q. How can computational tools predict metabolic or environmental degradation pathways for this compound?
- Methodological Answer :
- Metabolic Fate : Use PISTACHIO/BKMS databases to simulate cytochrome P450-mediated oxidation or dehalogenation .
- Environmental Persistence : Molecular docking studies with dioxin-associated enzymes (e.g., CYP1A1) assess bioaccumulation risks .
- Degradation Products : LC-HRMS identifies chlorinated byproducts (e.g., dibenzo-p-dioxin analogs) under UV/ozone treatment .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
